(6E)-6-{[3-Bromo-4-(2-phenoxyethoxy)phenyl]methylidene}-5-imino-3-methyl-5H,6H,7H-[1,3]thiazolo[3,2-A]pyrimidin-7-one
Overview
Description
(6E)-6-{[3-Bromo-4-(2-phenoxyethoxy)phenyl]methylidene}-5-imino-3-methyl-5H,6H,7H-[1,3]thiazolo[3,2-A]pyrimidin-7-one is a complex organic compound with a unique structure that combines a thiazolopyrimidine core with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6E)-6-{[3-Bromo-4-(2-phenoxyethoxy)phenyl]methylidene}-5-imino-3-methyl-5H,6H,7H-[1,3]thiazolo[3,2-A]pyrimidin-7-one typically involves multi-step organic reactions. The process begins with the preparation of the thiazolopyrimidine core, followed by the introduction of the bromo and phenoxyethoxy groups through substitution reactions. The final step involves the formation of the imino and methylidene groups under specific reaction conditions, such as controlled temperature and pH.
Industrial Production Methods
Industrial production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process would be optimized for scalability, with careful control of reaction parameters to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
(6E)-6-{[3-Bromo-4-(2-phenoxyethoxy)phenyl]methylidene}-5-imino-3-methyl-5H,6H,7H-[1,3]thiazolo[3,2-A]pyrimidin-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The bromo group can be substituted with other nucleophiles to create derivatives with different functionalities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
Chemistry
In chemistry, (6E)-6-{[3-Bromo-4-(2-phenoxyethoxy)phenyl]methylidene}-5-imino-3-methyl-5H,6H,7H-[1,3]thiazolo[3,2-A]pyrimidin-7-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology and Medicine
In biology and medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of certain pathways is beneficial.
Industry
In industry, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties. It may also find applications in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of (6E)-6-{[3-Bromo-4-(2-phenoxyethoxy)phenyl]methylidene}-5-imino-3-methyl-5H,6H,7H-[1,3]thiazolo[3,2-A]pyrimidin-7-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways and biological processes, ultimately resulting in the desired therapeutic or material properties.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazolopyrimidine derivatives with different substituents on the core structure. Examples include:
- 6-{[3-Chloro-4-(2-phenoxyethoxy)phenyl]methylidene}-5-imino-3-methyl-5H,6H,7H-[1,3]thiazolo[3,2-A]pyrimidin-7-one
- 6-{[3-Fluoro-4-(2-phenoxyethoxy)phenyl]methylidene}-5-imino-3-methyl-5H,6H,7H-[1,3]thiazolo[3,2-A]pyrimidin-7-one
Uniqueness
The uniqueness of (6E)-6-{[3-Bromo-4-(2-phenoxyethoxy)phenyl]methylidene}-5-imino-3-methyl-5H,6H,7H-[1,3]thiazolo[3,2-A]pyrimidin-7-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
(6E)-6-[[3-bromo-4-(2-phenoxyethoxy)phenyl]methylidene]-5-imino-3-methyl-[1,3]thiazolo[3,2-a]pyrimidin-7-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18BrN3O3S/c1-14-13-30-22-25-21(27)17(20(24)26(14)22)11-15-7-8-19(18(23)12-15)29-10-9-28-16-5-3-2-4-6-16/h2-8,11-13,24H,9-10H2,1H3/b17-11+,24-20? | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWBBLVYXXRVBBK-PUYZJMEQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC(=O)C(=CC3=CC(=C(C=C3)OCCOC4=CC=CC=C4)Br)C(=N)N12 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CSC2=NC(=O)/C(=C/C3=CC(=C(C=C3)OCCOC4=CC=CC=C4)Br)/C(=N)N12 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18BrN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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